5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Solid-Phase Peptide Synthesis Protecting Groups Acid-Lability

Researchers requiring the 5-dibenzosuberyl protecting group often face a critical gap: conventional trityl or Boc groups fail under strong acidic conditions needed in complex syntheses. 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene solves this by delivering a uniquely acid-stable yet mildly cleavable (25-50% TFA, <1 h) protecting moiety. - Enables Fmoc-based SPPS of Arg-rich peptides that cannot tolerate trityl deprotection conditions. - Serves as a certified reference standard for Chlorprothixene impurity analysis per EP methods. - Consistent supply: standard packs 1 g-25 g in stock; bulk custom synthesis available.

Molecular Formula C15H13Cl
Molecular Weight 228.71 g/mol
CAS No. 1210-33-9
Cat. No. B074373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
CAS1210-33-9
Molecular FormulaC15H13Cl
Molecular Weight228.71 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C3=CC=CC=C31)Cl
InChIInChI=1S/C15H13Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2
InChIKeyQPERNSDCEUTOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzosuberyl Chloride Procurement Guide


5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (also known as Dibenzosuberyl chloride or 5-Chlorodibenzosuberane) is a chlorinated tricyclic compound with the molecular formula C15H13Cl and a molecular weight of 228.72 g/mol [1]. It is a key intermediate and reagent in the synthesis of atypical tricyclic antidepressants, acetylcholine-binding protein ligands, and other pharmacologically active molecules . It is primarily employed as a derivatizing agent to introduce the 5-dibenzosuberyl protecting group [2].

Derivatizing agent Introduces 5-dibenzosuberyl protecting group
Orthogonal acid-lability Stable in HBr, cleaved with mild TFA
Synthetic intermediate Tricyclic CNS ligand scaffold construction

Why Generic Substitution Fails


Generic substitution with other tricyclic or benzhydryl-like reagents (e.g., trityl chloride, diphenylmethyl chloride) is not recommended for workflows requiring the 5-dibenzosuberyl moiety. The 5-dibenzosuberyl group, derived directly from 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, exhibits a unique acid-lability profile [1]: it is exceptionally stable to hydrogen bromide and other strong acidic conditions, yet is cleanly removed under mild conditions like 25-50% trifluoroacetic acid (TFA) in <1 hour [2]. This orthogonal stability, which contrasts sharply with the more acid-sensitive trityl group, is a prerequisite for specific solid-phase peptide synthesis protocols [3]. Furthermore, in pharmaceutical impurity analysis, this compound serves as a specific reference standard for Chlorprothixene-related substances, where alternative compounds would fail to meet regulatory identity criteria . Substituting a non-chlorinated or differently substituted analog fundamentally alters the target molecule's identity and would invalidate analytical methods.

Acid-stability mismatch Trityl chloride cleaves under strong acid (HBr); the dibenzosuberyl group remains stable, so direct substitution may compromise multi-step synthetic strategies.
Orthogonal window differs Benzhydryl-type reagents lack the unique stability/cleavage balance, which may alter deprotection selectivity and final peptide yield.

Quantified Comparison Evidence


Acid-Lability: Dibenzosuberyl vs. Trityl

The 5-dibenzosuberyl group, introduced via 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, provides a unique orthogonal deprotection profile compared to the widely used trityl (Trt) group. While both are acid-labile, the dibenzosuberyl group is reported to be extremely stable in strong acidic media like hydrogen bromide, conditions under which trityl groups are rapidly cleaved [1]. Yet, it is efficiently removed under mild conditions similar to those for trityl deprotection: arginine derivatives protected with this group were fully deprotected in less than 30 minutes with 25% trifluoroacetic acid (TFA), and peptides were synthesized in good yield after a 1-hour treatment with 50% TFA [2].

Acid-Lability Profile
Reported
Dibenzosuberyl: extremely stable in HBr; cleaved
Supports orthogonal deprotection strategies.
Quantitative time/stability data not directly compared in the same study.
Supplier Purity
Head-to-head
Sigma-Aldrich: 96% assay (mp 106–107 °C). Alfa Aesar / Bide: 98% purity (mp 105–108 °C). Difference: +2%.
May support purity-based supplier selection.
Verify lot-specific COA; specifications as reported by suppliers.
Synthetic Yield
Class-level inference
Reported ~90% yield from dibenzothiazole route.
Provides a yield benchmark for route evaluation.
No direct comparator; source review needed.
Acute Toxicity (LD50)
Class-level inference
180 mg/kg i.v. in mice. Comparator amitriptyline: ~140 mg/kg oral.
Comparative hazard assessment context.
Route difference (i.v. vs oral); source review needed.
Solid-Phase Peptide Synthesis Protecting Groups Acid-Lability Fmoc Chemistry

Supplier Purity Specifications

Suppliers consistently report a melting point range of 105-108°C for this compound [1]. Commercially available purity specifications range from 96% to >98.0% [2][3]. This data allows for direct comparison against alternative lots or suppliers. For instance, the 96% assay from Sigma-Aldrich can be weighed against the 98% purity specification from Alfa Aesar and Bide Pharmatech [2][3], enabling procurement decisions based on specific analytical requirements.

Supplier Purity
Head-to-head
Sigma-Aldrich: 96% assay (mp 106–107 °C). Alfa Aesar / Bide: 98% purity (mp 105–108 °C). Difference: +2%.
May support purity-based supplier selection.
Verify lot-specific COA; specifications as reported by suppliers.
Chemical Sourcing Purity Specifications Melting Point Quality Control

High-Yield Synthetic Route

A documented synthetic route to produce 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is available starting from dibenzothiazole, with a reported yield of approximately 90% [1]. This high yield contrasts with the more complex, multi-step syntheses often required for other functionalized dibenzosuberyl derivatives, which may suffer from lower overall yields and more difficult purifications. While not a direct head-to-head comparison in the same study, the 90% yield is a verifiable benchmark that can be compared to reported yields for alternative intermediates in this compound class.

Synthetic Yield
Class-level inference
Reported ~90% yield from dibenzothiazole route.
Provides a yield benchmark for route evaluation.
No direct comparator; source review needed.
Organic Synthesis Synthetic Route Reaction Yield Cost-Effectiveness

Acute Toxicity Benchmark (LD50)

A quantitative toxicological data point is available: the acute intravenous LD50 in mice is 180 mg/kg . This specific value is a critical differentiator from other dibenzosuberyl derivatives or structurally related tricyclic compounds, which may have significantly different toxicity profiles (e.g., the antidepressant amitriptyline has a much lower oral LD50). This data point allows for a direct, numerical assessment of acute hazard compared to other compounds being considered for similar applications, informing safety protocols and risk assessments during procurement and handling.

Acute Toxicity (LD50)
Class-level inference
180 mg/kg i.v. in mice. Comparator amitriptyline: ~140 mg/kg oral.
Comparative hazard assessment context.
Route difference (i.v. vs oral); source review needed.
Toxicology Safety Assessment Acute Toxicity LD50

Dibenzosuberyl Chloride Applications


Orthogonal Protection in SPPS

This compound is the essential starting material for generating the 5-dibenzosuberyl protecting group. Its unique acid-stability profile—resistant to strong acids like HBr yet cleavable with mild TFA—makes it indispensable for the synthesis of complex peptides where conventional protecting groups (e.g., trityl, Boc) are unsuitable [1][2]. It is directly used to derivatize amino acids like arginine for Fmoc-based SPPS [3].

Tricyclic Antidepressant & CNS Ligand Synthesis

As a key synthetic intermediate, 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is used to construct the core scaffold of atypical tricyclic antidepressants and other CNS-active molecules . It is also used in the preparation of dibenzosuberyl-substituted tropines, which are ligands for the acetylcholine-binding protein (AChBP), a model system for studying nicotinic acetylcholine receptors .

Impurity Standard for Chlorprothixene

This compound is a known impurity in the synthesis of the antipsychotic drug Chlorprothixene. Procuring high-purity material (e.g., >98% as reported in Section 3 [4]) is essential for its use as a reference standard in analytical method development, validation, and quality control for Chlorprothixene API, as required by regulatory bodies like the European Pharmacopoeia .

β-Amyloid Aggregation Inhibition

Preliminary research indicates that Dibenzosuberyl chloride may act as a potential inhibitor of β-amyloid aggregation, suggesting a possible therapeutic avenue for Alzheimer's disease . Procurement of this compound for this application would be driven by the need to explore this specific, reported activity, which is not associated with many other tricyclic intermediates.

Application
Selection Property
Validation Focus
Orthogonal Protection in SPPS
Acid-stability selectivity
HBr stability, mild TFA cleavage
CNS Ligand & Tricyclic Scaffold Research
Dibenzosuberyl core intermediate
Scaffold incorporation and reaction yield
Chlorprothixene Impurity Standard
High-purity specification
Analytical method validation (Ph. Eur. context)
β-Amyloid Aggregation Research
Reported β-amyloid interaction
Aggregation assay context; requires validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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